molecular formula C7H16Cl2N2 B3253287 3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride CAS No. 2227199-19-9

3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

Cat. No. B3253287
CAS RN: 2227199-19-9
M. Wt: 199.12
InChI Key: MMEHTIGZGIDNOI-JFYKYWLVSA-N
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Description

“3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride” is a chemical compound with the CAS Number: 52407-92-8 . It has a molecular weight of 199.12 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride” is represented by the InChI code: 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7 (5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H . The compound has a molecular formula of C7H16Cl2N2 .


Physical And Chemical Properties Analysis

The physical form of “3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride” is solid . It should be stored sealed in a dry room at normal temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEHTIGZGIDNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155487757

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Reactant of Route 2
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Reactant of Route 4
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Reactant of Route 5
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
Reactant of Route 6
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

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